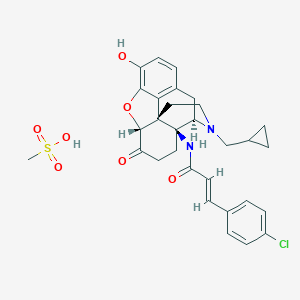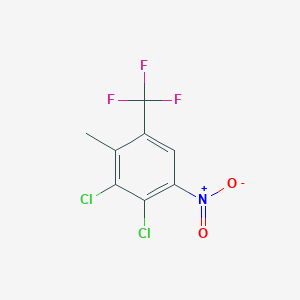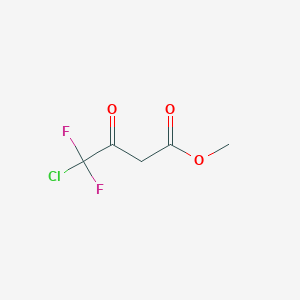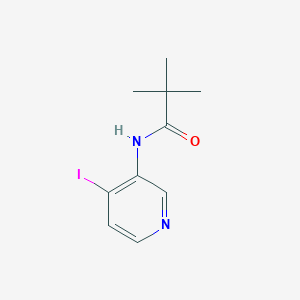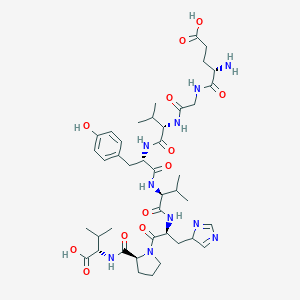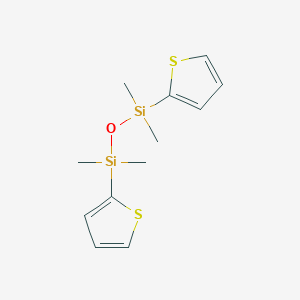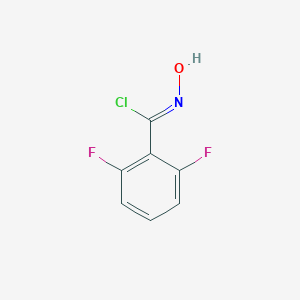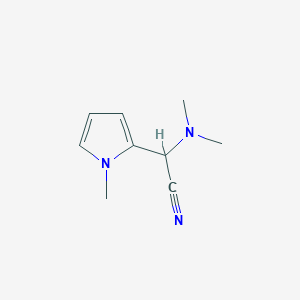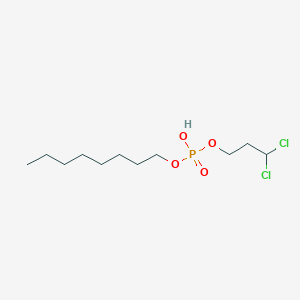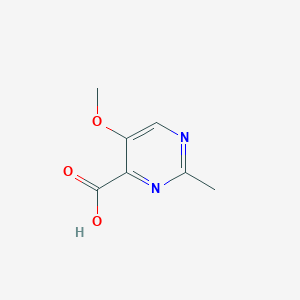
7-Brom-1-Indanon
Übersicht
Beschreibung
7-Bromo-1-indanone, with the chemical formula C9H7BrO, is a compound characterized by a bromine atom attached to an indanone ring. This pale-yellow to yellow-brown solid is known for its applications in various chemical processes and is commonly used as a building block in the synthesis of pharmaceuticals and organic compounds . It exhibits potential biological activities, including anti-inflammatory and anticancer properties .
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-indanone has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
7-Bromo-1-indanone, a derivative of 1-indanone, is known to exhibit a broad range of biological activities . More research is needed to identify the specific targets and their roles.
Mode of Action
1-indanone derivatives have been widely used in medicine and have shown biological activity . They have potential applications as antiviral, antibacterial, anticancer agents, and more . The interaction of 7-Bromo-1-indanone with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
1-indanone derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways
Result of Action
1-indanone derivatives have shown potential biological activities, including anti-inflammatory and anticancer properties
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature This suggests that light, moisture, and temperature could potentially affect the compound’s action and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-indanone typically involves the bromination of 1-indanone. One common method is the reaction of 1-indanone with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 7-Bromo-1-indanone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in 7-Bromo-1-indanone can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Reactions: Products include various substituted indanones.
Reduction Reactions: Products include 7-bromo-1-indanol.
Oxidation Reactions: Products include 7-bromo-1-indanone carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-indanone: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
7-Bromo-1H-indene: Lacks the carbonyl group, resulting in different chemical properties and uses.
Uniqueness: 7-Bromo-1-indanone is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
7-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEODBMKCBWTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561188 | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125114-77-4 | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125114-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 7-bromo-1-indanone in this specific research?
A1: 7-bromo-1-indanone serves as the crucial starting material for developing a novel spiro phosphine-oxazoline ligand. [] The bromine atom provides a synthetic handle for further modifications, allowing the researchers to build the desired ligand structure. This specific spirocyclic structure, characterized by its rigidity, is hypothesized to improve the enantioselectivity of the catalyst in asymmetric allylic alkylation reactions. []
Q2: Can you elaborate on the structure of 7-bromo-1-indanone and its impact on the ligand's properties?
A2: 7-Bromo-1-indanone (molecular formula: C9H7BrO, molecular weight: 211.06 g/mol) features a bromine atom at the 7th position of the 1-indanone scaffold. This bromine substitution allows for further functionalization to create the desired phosphine-oxazoline ligand. The rigid spirocyclic structure arising from the 7-bromo-1-indanone backbone is believed to enhance the catalyst's performance by restricting conformational flexibility, thereby leading to higher enantioselectivity in the asymmetric allylic alkylation reactions. []
Q3: Are there alternative synthesis routes or starting materials for similar ligands? How does 7-bromo-1-indanone compare in terms of efficiency or cost?
A3: While the paper focuses specifically on 7-bromo-1-indanone [], exploring alternative synthesis routes and starting materials for similar ligands is crucial for optimizing efficiency and cost-effectiveness. Further research is needed to compare different synthetic approaches and assess their respective advantages and disadvantages in terms of yield, cost, and environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
